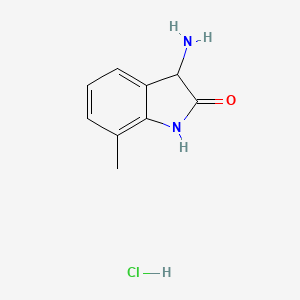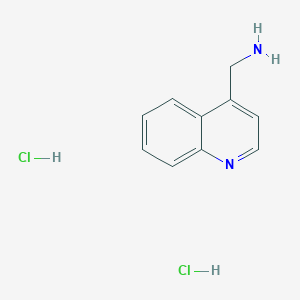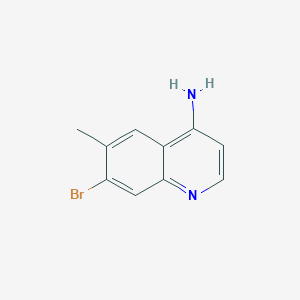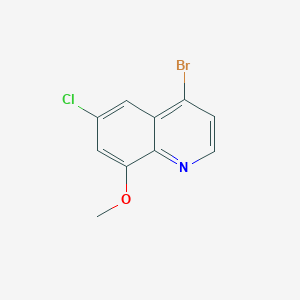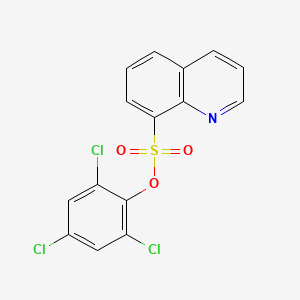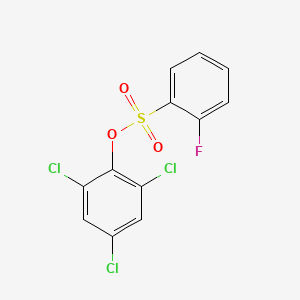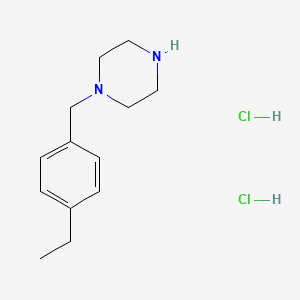
1-(4-Ethyl-benzyl)-piperazine dihydrochloride
Vue d'ensemble
Description
“1-(4-Ethyl-benzyl)-piperazine dihydrochloride” is a chemical compound with the CAS Number: 340759-53-7 . It has a molecular weight of 277.24 and a molecular formula of C13H22Cl2N2 .
Physical and Chemical Properties The molecular weight of this compound is 277.23 . The molecular formula is C13H22Cl2N2 .
Applications De Recherche Scientifique
N-dealkylation of Arylpiperazine Derivatives
Arylpiperazine derivatives, including 1-aryl-piperazines formed through N-dealkylation, are noted for their clinical applications, primarily in treating depression, psychosis, or anxiety. These derivatives undergo extensive metabolism, leading to various metabolites with a wide range of effects on serotonin receptors and other neurotransmitter systems. The metabolism pathways and the pharmacological actions of these derivatives highlight their significance in both therapeutic applications and their potential misuse as designer drugs (S. Caccia, 2007).
Anti-mycobacterial Activity of Piperazine
Piperazine serves as a crucial building block for compounds with significant anti-mycobacterial properties, particularly against Mycobacterium tuberculosis, including strains that are multidrug-resistant (MDR) and extremely drug-resistant (XDR). The structure-activity relationship (SAR) of piperazine-based anti-TB molecules provides insights into designing potent anti-mycobacterial agents, showcasing the versatility of piperazine as a medicinally important scaffold (P. Girase et al., 2020).
Therapeutic Use of Piperazine Derivatives
Piperazine derivatives are highlighted for their therapeutic uses across a spectrum of conditions, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory activities. This diversity in pharmacological profiles emphasizes the role of piperazine as a flexible scaffold in drug discovery, where modifications to the piperazine nucleus can significantly impact the medicinal potential of the resulting molecules (A. Rathi et al., 2016).
Macozinone for TB Treatment
The development of Macozinone, a piperazine-benzothiazinone derivative undergoing clinical studies for tuberculosis treatment, exemplifies the application of piperazine derivatives in addressing global health challenges. The targeting of decaprenylphosphoryl ribose oxidase (DprE1) involved in the synthesis of essential arabinan polymers of the Mycobacterium tuberculosis cell wall underlines the potential of piperazine derivatives in developing more efficient TB drug regimens (V. Makarov & K. Mikušová, 2020).
Safety and Hazards
Propriétés
IUPAC Name |
1-[(4-ethylphenyl)methyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2ClH/c1-2-12-3-5-13(6-4-12)11-15-9-7-14-8-10-15;;/h3-6,14H,2,7-11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJMIGNZLQTDAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![propan-2-yl N-[(2S)-7-bromo-1H,2H,3H,4H-cyclopenta[b]indol-2-yl]carbamate](/img/structure/B1520118.png)


